5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate
CAS No.: 1177328-21-0
Cat. No.: VC21082274
Molecular Formula: C7H8N6O4S2
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 1177328-21-0 |
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Molecular Formula | C7H8N6O4S2 |
Molecular Weight | 304.3 g/mol |
IUPAC Name | 5-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine;oxalic acid |
Standard InChI | InChI=1S/C5H6N6S2.C2H2O4/c6-4-10-8-2(12-4)1-3-9-11-5(7)13-3;3-1(4)2(5)6/h1H2,(H2,6,10)(H2,7,11);(H,3,4)(H,5,6) |
Standard InChI Key | WUZGNXKXUMSSIW-UHFFFAOYSA-N |
SMILES | C(C1=NN=C(S1)N)C2=NN=C(S2)N.C(=O)(C(=O)O)O |
Canonical SMILES | C(C1=NN=C(S1)N)C2=NN=C(S2)N.C(=O)(C(=O)O)O |
Chemical Identity and Structural Characterization
5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate is a complex organic compound featuring two 1,3,4-thiadiazole rings connected by a methylene bridge, with an oxalate moiety. The compound demonstrates the characteristic heterocyclic architecture of thiadiazole derivatives, which contributes to its potential biological activities and chemical reactivity.
Basic Chemical Properties
The compound possesses the following chemical characteristics:
Property | Value |
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CAS Number | 1177328-21-0 |
Molecular Formula | C7H8N6O4S2 |
Molecular Weight | 304.3 g/mol |
IUPAC Name | 5-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine;oxalic acid |
Physical Appearance | Crystalline solid |
Structural Features
The structural architecture of 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate comprises two key components:
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Two 1,3,4-thiadiazole rings, each bearing an amino group at the 2-position
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A methylene bridge connecting the two thiadiazole rings
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An oxalate component forming the salt
The 1,3,4-thiadiazole scaffold is a five-membered heterocyclic ring containing one sulfur atom and two nitrogen atoms. This configuration contributes to the compound's unique electronic properties and potential for intermolecular interactions .
Synthesis and Characterization Methodologies
Characterization Techniques
Comprehensive characterization of 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate typically involves multiple analytical techniques:
Technique | Application in Characterization |
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Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment |
Infrared Spectroscopy (FT-IR) | Identification of functional groups and bonding patterns |
Mass Spectrometry | Molecular weight confirmation and fragmentation analysis |
Elemental Analysis | Verification of elemental composition |
X-ray Crystallography | Determination of three-dimensional structure (when applicable) |
These techniques collectively provide a comprehensive assessment of the compound's structure, purity, and physicochemical properties.
Physicochemical Properties of 1,3,4-Thiadiazole Scaffolds
Understanding the general properties of the 1,3,4-thiadiazole scaffold provides insight into the potential behavior of 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate.
General Characteristics of the 1,3,4-Thiadiazole Moiety
1,3,4-Thiadiazole compounds typically exhibit the following properties:
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Dipole moment of approximately 3.25 D
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Nucleophilic attack susceptibility at the second and fifth positions
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Stability as a colorless compound with a melting point around 42°C for the base scaffold
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Resistance to ultraviolet absorption up to 220 nm
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Capability to produce mesoionic salts, facilitating interactions with biomolecules
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Enhanced ability to cross the blood-brain barrier due to their structural features
Structural Stability and Reactivity
The 1,3,4-thiadiazole ring demonstrates specific stability and reactivity patterns:
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Susceptibility to ring cleavage in the presence of strong bases
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Enhanced stability in acidic conditions
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Potential for tautomeric behavior with 2-hydroxy, mercapto, and amino derivatives
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Pseudo-aromatic characteristics
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Potential for oxidation and reduction in alkaline or acidic environments
These properties contribute to the chemical behavior and potential applications of 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate.
Biological Activity | Evidence from Thiadiazole Research |
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Antimicrobial | Thiadiazole derivatives demonstrate activity against various pathogens |
Anti-inflammatory | Several 1,3,4-thiadiazole compounds show anti-inflammatory properties |
Anticonvulsant | The scaffold shows significant anticonvulsant activity in various models |
Anticancer | Potential cytotoxic effects observed in selected thiadiazole derivatives |
Carbonic anhydrase inhibition | Sulfonamide derivatives of 1,3,4-thiadiazoles demonstrate inhibitory effects |
These activities suggest potential directions for investigating the pharmacological properties of 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate .
Structure-Activity Relationships in Thiadiazole Compounds
Research on thiadiazole derivatives suggests that specific structural features contribute to their anticonvulsant activity:
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The presence of the =N–C–S– moiety
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Strong aromaticity of the ring system
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Substitution with halo groups (Cl, Br, F), nitro groups, methyl groups, aldehyde, or hydroxy groups
For anticonvulsant activity specifically, the proposed mechanism involves preventing neuronal firing by releasing chloride ions through the GABAA pathway .
Research Context and Comparative Analysis
Related Thiadiazole Compounds
Several structurally related thiadiazole compounds have been studied more extensively:
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5-Amino-1,3,4-thiadiazole-2-thiol (CAS: 2349-67-9)
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5-{4-[(5-Amino-1,3,4-thiadiazol-2-yl)oxy]piperidin-1-yl}-1,3,4-thiadiazol-2-amine (CID: 121256372)
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5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives
Synthetic Methodology Comparisons
Recent advances in the synthesis of 1,3,4-thiadiazol-2-amine derivatives have focused on:
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One-pot synthesis approaches using thiosemicarbazide and carboxylic acids
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Elimination of toxic reagents like POCl₃ or SOCl₂
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Use of polyphosphate ester (PPE) as a milder alternative
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Improved yields and purity through optimized reaction conditions
These methodological advances may inform more efficient synthetic routes for 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate in future research.
Future Research Directions
Analytical and Computational Approaches
Future research could benefit from:
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Advanced crystallographic studies to determine precise three-dimensional structure
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Computational modeling to predict molecular interactions with biological targets
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Quantitative structure-activity relationship (QSAR) analyses to guide structural optimization
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Advanced spectroscopic investigations to understand electronic properties
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